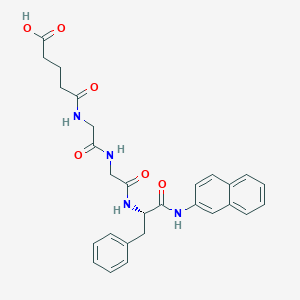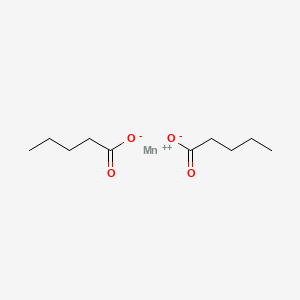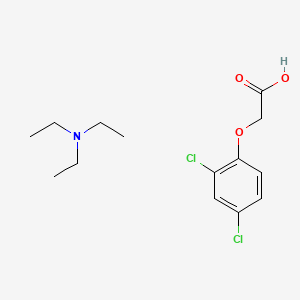
2,4-D-triethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-D-triethylammonium is synthesized by reacting 2,4-dichlorophenoxyacetic acid with triethylamine. The reaction typically occurs in an aqueous medium, where the acid and amine form a salt. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often formulated into various herbicidal products for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-D-triethylammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce simpler phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
2,4-D-triethylammonium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Employed in the formulation of herbicidal products for agricultural and non-agricultural use
Wirkmechanismus
The mechanism of action of 2,4-D-triethylammonium involves its absorption through the roots of plants, where it increases the biosynthesis and production of ethylene. This leads to uncontrolled cell division and damage to the vascular tissue, ultimately causing the death of the targeted broad-leaved weeds .
Vergleich Mit ähnlichen Verbindungen
2,4-D-triethylammonium is compared with other similar compounds such as:
- 2,4-D-dimethylammonium
- 2,4-D-ethylhexyl ester
- 2,4-D-isopropylamine
These compounds share similar herbicidal properties but differ in their chemical structure, solubility, and specific applications. This compound is unique due to its specific formulation with triethylamine, which provides distinct advantages in terms of efficacy and application .
Eigenschaften
CAS-Nummer |
2646-78-8 |
|---|---|
Molekularformel |
C14H21Cl2NO3 |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C6H15N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4-7(5-2)6-3/h1-3H,4H2,(H,11,12);4-6H2,1-3H3 |
InChI-Schlüssel |
FEGJYGNUIXVOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


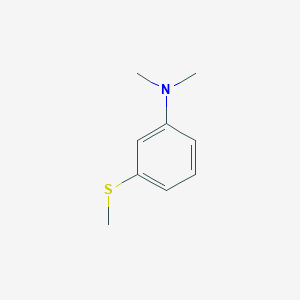
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
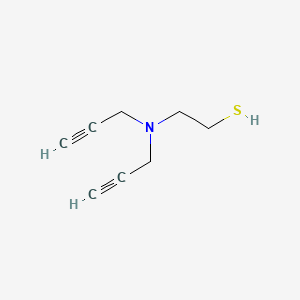

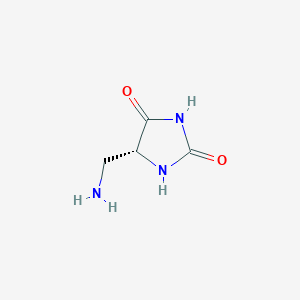
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![cis-1-hydroxy-3-(1,1-dimethylheptyl)-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one](/img/structure/B13803650.png)


